![molecular formula C8H14O2 B2426668 (1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol CAS No. 2305253-16-9](/img/structure/B2426668.png)

(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

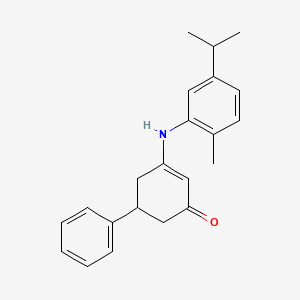

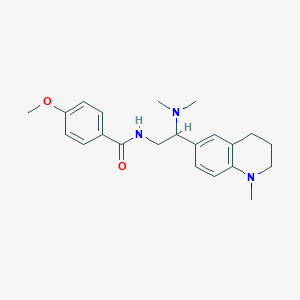

(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol, also known as MBOC5, is a bicyclic alcohol that has been studied for its potential use in various scientific research applications. This compound has a unique structure and is synthesized using specific methods that are essential for its purity and effectiveness.1.1]heptan-5-yl)methanol.

Wissenschaftliche Forschungsanwendungen

Deamination Reactions

The deamination of N-(6-Methyl-3-oxabicyclo[4.1.0]hept-exo-7-yl)-N-nitrosourea in weakly alkaline methanol was studied, revealing the formation of derivatives including 5-methoxy-5-methyl-3(E)-tetrahydrooxepin. This process involves stereospecific incorporation of the methoxy group and is influenced by the reaction conditions, such as the presence of 2,3-dimethyl-1,3-butadiene and temperature changes (Jendralla, 1982).

Nitrosation and Ring Enlargements

Nitrosation of 7-oxabicyclo[2.2.1]hept-5-en-2-exo-ylmethyl amine produced derivatives like 7-oxabicyclo[2.2.1]hept-5-en-2-exo-methanol. This process showed variations in stereo- and regioselectivity based on the substrate's structure. The presence of the 7-oxa bridge influenced the reaction, leading to different migration preferences during nitrosation (Fattori, Henry, & Vogel, 1993).

Synthesis of Acid Derivatives

A synthesis method for 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives was developed, starting from 5-norborne-2-ol. This involved base-catalyzed methanolysis-rearrangement and further manipulations to yield the title compounds in good yield, demonstrating a complex multi-step synthetic pathway (Wang, Wang, Chen, Gentles, & Sowin, 2001).

Heteropoly Acid Catalysis

A study demonstrated the use of phosphomolybdic acid in dichloromethane to smoothly couple aldehydes with (4-methylcyclohex-3-en-1-yl)methanol, leading to 3-oxabicyclo[3.3.1]non-7-ene derivatives via 3,5-oxonium-ene cyclization. This method is noted for its simplicity, convenience, and environmental friendliness (Anjibabu, Sau, Reddy, Banerjee, & Reddy, 2013).

Spectroscopic Studies

13C NMR and IR spectroscopic studies on some 7-oxabicyclo[2.2.1]heptanes and -heptenes revealed insights into n-π interactions and hydrogen bonding. These studies are crucial for understanding the molecular structure and reactivity of these compounds (Senda, Ohno, Ishiyama, Imaizumi, & Kamiyama, 1987).

Anodic Oxidation Processes

Research on the anodic oxidation of bicyclo[2.2.1]hept-2-ene in methanolic sodium methoxide revealed the production of various derivatives, including exo-2-methoxybicyclo[2.2.1]heptan-syn-7-yl methyl carbonate. This study highlights the diversity of products that can be obtained under specific electrolysis conditions (Baggaley, Brettle, & Sutton, 1975).

Synthesis of Carbocyclic Nucleoside Analogues

A process was developed to synthesize carbocyclic nucleoside analogues derived from 7-oxabicyclo[2.2.1]heptane-2-methanol. This included hydroboration, oxidation, and subsequent reactions leading to purine and thymine analogues. These compounds were tested for activity against Coxsackie virus (Hřebabecký, Dračínský, Palma, Neyts, & Holý, 2009).

Preparation of Enantiomerically Pure Compounds

The preparation of enantiomerically pure 1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one, a versatile chiral building block, was achieved through reduction, esterification, and separation processes. This compound has applications in the total synthesis of various terpenoids (Yu, 2005).

Eigenschaften

IUPAC Name |

(1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-7-4-8(5-7,6-9)2-3-10-7/h9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVJVYQRQMRNIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C1)(CCO2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2426586.png)

![6-Butylbenzo[d][2]benzazepine-5,7-dione](/img/structure/B2426591.png)

![N-[1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2426601.png)

![1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(m-tolyl)urea](/img/structure/B2426603.png)

![2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B2426605.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-pentylurea](/img/structure/B2426608.png)